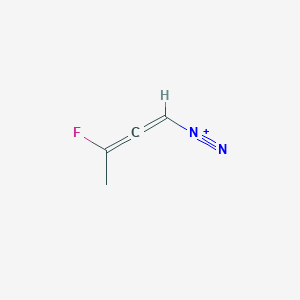

3-Fluorobuta-1,2-diene-1-diazonium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918108-35-7 |

|---|---|

Molecular Formula |

C4H4FN2+ |

Molecular Weight |

99.09 g/mol |

InChI |

InChI=1S/C4H4FN2/c1-4(5)2-3-7-6/h3H,1H3/q+1 |

InChI Key |

PBEXNZKFHQBZQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C[N+]#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluorobuta 1,2 Diene 1 Diazonium and Analogous Systems

Strategies for Diazonium Salt Formation

The conversion of a primary amine to a diazonium salt is a cornerstone of synthetic organic chemistry. However, the stability and reactivity of the resulting diazonium salt are highly dependent on the structure of the organic moiety. Aliphatic diazonium salts are notoriously unstable, readily decomposing through the loss of dinitrogen gas to form carbocations. organic-chemistry.org The proposed target, having the diazonium group on an sp²-hybridized carbon of an allene (B1206475), is anticipated to be highly reactive and likely requires specialized conditions for its generation and use.

The traditional method for generating diazonium salts involves the reaction of a primary amine with nitrous acid (HNO₂). unacademy.com Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.uk This reaction is conducted at low temperatures, typically between 0–5°C, to minimize the decomposition of the resulting diazonium salt. unacademy.com

For the synthesis of 3-Fluorobuta-1,2-diene-1-diazonium, the precursor 3-fluoro-1-aminobuta-1,2-diene would be dissolved or suspended in a cold aqueous mineral acid. A solution of sodium nitrite would then be added slowly, maintaining strict temperature control. chemguide.co.uk The general mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile, which attacks the nucleophilic amine. lkouniv.ac.in A series of proton transfers and the elimination of water then yields the diazonium ion. lkouniv.ac.in

Table 1: Comparison of Classical Diazotization Conditions for Different Amine Types This table presents typical conditions for known amine classes, which can be adapted for the target compound.

| Amine Type | Reagents | Acid | Temperature (°C) | Stability of Diazonium Salt |

| Aromatic (e.g., Aniline) | NaNO₂ | HCl, H₂SO₄ | 0–5 | Relatively stable in solution libretexts.org |

| Aliphatic (e.g., Ethylamine) | NaNO₂ | HCl | 0–5 | Highly unstable organic-chemistry.org |

| Vinylic/Allenic (Proposed) | NaNO₂ | HCl, HBF₄ | < 0 | Expected to be highly unstable |

Stabilization Techniques for Diazonium Salts in Preparative Synthesis

Given the anticipated instability of an allenic diazonium salt, stabilization is crucial if isolation is intended. The choice of the counter-anion (X⁻ in R-N₂⁺X⁻) significantly impacts the stability of the salt. allen.in While chloride and nitrate salts are often explosive when isolated in a dry state, salts with larger, non-nucleophilic counter-ions exhibit greater thermal stability. allen.in

The most common stabilization method involves the use of fluoroboric acid (HBF₄) in the diazotization step. This produces a diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻), which is often poorly soluble in water and can be isolated, dried, and stored for subsequent reactions, such as the Balz-Schiemann reaction for synthesizing aryl fluorides. chemistrysteps.com Other stabilizing anions include tosylates (TsO⁻) and hexafluorophosphates (PF₆⁻).

Another strategy to handle the instability of diazonium salts is to convert them into more stable triazene derivatives. This involves reacting the diazonium salt with a secondary amine. The resulting triazenes can be isolated and stored, and the diazonium ion can be regenerated under acidic conditions when needed.

The presence of a fluorine atom in the precursor molecule can influence the reaction conditions. For the synthesis of aromatic fluoro compounds, diazotization is often carried out in anhydrous hydrogen fluoride (B91410) (HF). This solvent system can enhance the stability of the intermediate and facilitate subsequent fluorine substitution. Continuous processes have been developed for the industrial production of fluoro-aromatics where an aromatic amine is diazotized in HF using a diazotization agent like nitrosyl fluoride.

For 3-fluoro-1-aminobuta-1,2-diene, a specialized approach using a non-aqueous system might be beneficial. Recently, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to control the diazotization of aliphatic amines by stabilizing the resulting carbocation intermediates, enabling selective transformations that are otherwise impossible. nih.govnih.gov This technique could potentially be applied to the target system to manage the reactivity of the allenic diazonium intermediate.

For highly unstable diazonium salts, the most practical synthetic approach is their generation in situ. This means the diazonium salt is formed in the reaction vessel and immediately consumed in a subsequent reaction without being isolated. organic-chemistry.org This is the standard procedure for most reactions involving aliphatic diazonium salts and would almost certainly be required for this compound.

This strategy is employed in reactions like the Sandmeyer reaction, where a freshly prepared diazonium salt solution is added to a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group. chemistrysteps.comncert.nic.in For the target compound, its in-situ generation would be followed immediately by the addition of a trapping reagent to yield the desired final product, preventing the uncontrolled decomposition of the highly reactive allenic diazonium intermediate.

Precursor Synthesis Strategies for Fluoroallene Diazonium Compounds

The synthesis of the required precursor, 3-fluoro-1-aminobuta-1,2-diene, is a significant challenge in itself. It requires the stereoselective construction of a functionalized fluoroallene.

The creation of fluoroallenes is a modern synthetic endeavor. Axially chiral fluoroallenes have been generated through methods such as copper-catalyzed enantioselective β-fluoride elimination. nih.gov This approach discriminates between enantiotopic fluorides to create the chiral allene structure.

Other methods for synthesizing functionalized fluoroalkenes could be adapted. For instance, silver-mediated fluorination of functionalized alkenylstannanes provides a route to fluoroalkenes with good functional group tolerance, which could potentially be extended to allenic systems. nih.gov The synthesis might involve a multi-step sequence starting from commercially available materials. A plausible, though unproven, route could involve:

Synthesis of a suitable propargyl alcohol derivative.

Introduction of a fluorine atom at the propargylic position.

Rearrangement of the fluorinated propargyl system to the corresponding allene.

Functional group interconversion to install a primary amino group at the C1 position, for example, via a protected hydroxylamine or azide intermediate followed by reduction.

The development of photocatalytic methods has also enabled the synthesis of diverse functionalized fluoroalkenes, which could offer alternative pathways to the necessary allenic framework. acs.org

Table 2: Potential Key Reactions for Fluoroallene Precursor Synthesis This table outlines potential reaction types that could be employed in the synthesis of the 3-fluoro-1-aminobuta-1,2-diene precursor.

| Reaction Type | Description | Potential Role in Synthesis |

| β-Fluoride Elimination | A copper-catalyzed method for creating axially chiral allenes from gem-difluoroalkenes. nih.gov | Key step for forming the fluoroallene core. |

| Silver-Mediated Fluorination | Conversion of alkenylstannanes to fluoroalkenes using an electrophilic fluorine source and a silver promoter. nih.gov | Introduction of the fluorine atom onto an unsaturated framework. |

| Propargyl Rearrangement | Conversion of propargyl systems (e.g., acetates, halides) to allenes, often catalyzed by metals like copper or palladium. | Formation of the buta-1,2-diene skeleton. |

| Nucleophilic Substitution | Introduction of an amine or amine-surrogate (like azide) to an appropriate electrophilic carbon. | Installation of the terminal amino group required for diazotization. |

Introduction of the Diazonium Moiety onto Fluoroallene Scaffolds

The synthesis of this compound, a novel and highly specialized chemical entity, represents a significant challenge in synthetic organic chemistry. The inherent reactivity of both the allene and diazonium functional groups, further influenced by the presence of a fluorine atom, necessitates a carefully considered synthetic approach. Currently, there is a notable absence of dedicated research on the direct synthesis of this specific compound or analogous fluoroallenic diazonium salts. However, established principles of diazonium salt synthesis from primary amines provide a foundational framework for a proposed synthetic route.

The most plausible and widely employed method for the introduction of a diazonium group is the diazotization of a primary amine. This long-standing reaction involves the treatment of a primary amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govorganic-chemistry.orgyoutube.com The reaction is critically dependent on low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. lkouniv.ac.in

Proposed Synthetic Pathway:

The synthesis of this compound would, therefore, logically proceed via the diazotization of the corresponding primary amine, 3-fluorobuta-1,2-dien-1-amine. The proposed reaction is depicted below:

Figure 1: Proposed diazotization of 3-fluorobuta-1,2-dien-1-amine to yield this compound chloride.

This proposed synthesis hinges on the successful prior synthesis and isolation of the 3-fluorobuta-1,2-dien-1-amine precursor. It is important to note that a comprehensive search of the scientific literature reveals no established synthetic route to this specific fluoroallenic amine, highlighting a significant gap in the current body of chemical knowledge.

General Considerations for the Diazotization of Fluoroallene Scaffolds:

While direct experimental data is unavailable, several key factors extrapolated from the general knowledge of diazotization reactions and the chemistry of allenes and organofluorine compounds must be taken into account:

Stability of the Diazonium Salt: Aliphatic diazonium salts are notoriously unstable, readily undergoing decomposition to form carbocations, which can then lead to a mixture of products through substitution, elimination, and rearrangement reactions. nih.govorganic-chemistry.org The presence of the allene moiety, a system of cumulative double bonds, may further influence the stability of the diazonium salt. The electron-withdrawing nature of the fluorine atom could potentially have a stabilizing or destabilizing effect on the diazonium group, a factor that would require empirical investigation.

Reaction Conditions: Strict adherence to low temperatures is paramount to prevent the premature decomposition of the target diazonium salt. lkouniv.ac.in The choice of acid is also crucial, as it influences the nature of the counter-ion of the diazonium salt. For instance, using tetrafluoroboric acid (HBF₄) can sometimes lead to the formation of more stable diazonium tetrafluoroborate salts.

Side Reactions: The allenic functional group is susceptible to electrophilic attack. The acidic conditions of the diazotization reaction could potentially lead to side reactions involving the allene system, such as protonation followed by rearrangement or addition of the counter-ion. The fluorine atom may also influence the regioselectivity of any such side reactions.

Interactive Data Table of Reagents and Their Functions:

The following table outlines the key reagents in the proposed diazotization reaction and their respective roles.

| Reagent | Formula | Role in the Reaction |

| 3-Fluorobuta-1,2-dien-1-amine | C₄H₄FN | Primary amine precursor |

| Sodium Nitrite | NaNO₂ | Source of the nitrosonium ion (NO⁺) after reaction with acid |

| Hydrochloric Acid | HCl | Generates nitrous acid in situ and provides the acidic medium |

| Water | H₂O | Solvent |

Detailed Research Findings:

As of the current date, there are no published research findings specifically detailing the synthesis or characterization of this compound or the diazotization of any fluoroallene amine. The information presented here is based on the extrapolation of well-established principles of organic chemistry. Future research in this area would first need to address the synthesis of the requisite 3-fluorobuta-1,2-dien-1-amine precursor. Subsequent investigations into its diazotization would provide valuable insights into the reactivity and stability of this novel class of fluoroallenic diazonium compounds.

Reactivity and Mechanistic Investigations of 3 Fluorobuta 1,2 Diene 1 Diazonium

Fundamental Decomposition Pathways of Allene (B1206475) Diazonium Salts

The decomposition of allene diazonium salts, such as 3-Fluorobuta-1,2-diene-1-diazonium, is a critical aspect of their chemistry, leading to the formation of highly reactive intermediates. This process is typically initiated by the loss of a nitrogen molecule, a transformation known as dediazoniation. chemguide.co.uk

Nitrogen Extrusion Mechanisms in Dediazoniation

The extrusion of nitrogen from a diazonium salt is a key step that drives the subsequent reactions. chemguide.co.uk This process can be initiated either thermally or photochemically. In the case of aryldiazonium salts, the C-N bond can undergo homolytic scission, a process that can be facilitated by electron transfer from a counterion. core.ac.uk The exceptional stability of dinitrogen gas (N₂) makes this a thermodynamically favorable process. youtube.com

Alkyldiazonium salts are notably unstable and readily decompose to form carbocations and nitrogen gas. orgoreview.com While aryldiazonium salts are generally more stable, they still serve as effective precursors for reactive intermediates upon decomposition. youtube.com The decomposition can be influenced by the solvent, with homolysis being favored in solvents with high nucleophilicity. core.ac.uk

Formation of Transient Reactive Intermediates (e.g., Carbocations, Radicals, Carbenes)

The decomposition of diazonium salts is a versatile method for generating a variety of transient reactive intermediates. youtube.commasterorganicchemistry.com

Carbocations: Alkyldiazonium salts are known to decompose to form carbocations, which can then undergo substitution, elimination, or rearrangement reactions. orgoreview.comvaia.com Aryl cations can also be generated from the decomposition of aryldiazonium salts. core.ac.ukpsu.edu These carbocations are highly reactive species that can be trapped by nucleophiles or the solvent. psu.edu

Radicals: Aryl radicals are readily formed from diazonium salts through single electron transfer (SET) processes. nih.gov These radicals are versatile intermediates in organic synthesis. nih.gov The generation of aryl radicals can be achieved using various reducing agents, including metal cations like cuprous salts, or through photoinduced electron transfer. wikipedia.org

Carbenes: Carbenes, which are neutral species with a divalent carbon atom, can be generated from the decomposition of diazo compounds, often through the action of heat, light, or metal catalysts. libretexts.orglibretexts.org While less common for diazonium salts, the related diazo compounds are well-established carbene precursors. libretexts.orglibretexts.orgnih.gov

Radical-Mediated Transformations

The generation of radicals from diazonium salts opens up a wide array of synthetic possibilities, particularly in the realm of addition reactions to unsaturated systems like allenes and dienes.

Single Electron Transfer (SET) Processes in Diazonium Chemistry

Single Electron Transfer (SET) is a fundamental process in the chemistry of diazonium salts, leading to the formation of aryl radicals. nih.govlibretexts.org Diazonium salts are effective aryl radical sources due to their favorable reduction potential. nih.gov The SET process can be initiated by various means, including:

Reducing agents: Mild reducing agents can induce the formation of radicals. wikipedia.org

Photoinduced electron transfer (PET): Irradiation with light can facilitate the transfer of an electron. core.ac.ukwikipedia.org

Metal cations: Transition metals, particularly copper(I) salts, are classic reagents for promoting SET in reactions like the Sandmeyer reaction. nih.govwikipedia.org

Anion-induced dediazoniation: The counterion itself can act as an electron donor. wikipedia.org

Solvent-induced dediazoniation: The solvent can also serve as the electron donor. wikipedia.org

The SET mechanism involves the transfer of a single electron from a donor to the diazonium cation, resulting in the formation of a radical intermediate. youtube.com This process is crucial for initiating radical chain reactions. core.ac.uk

Intermolecular and Intramolecular Radical Addition to Allene and Diene Systems

Radicals generated from precursors like diazonium salts can readily add to the π-systems of allenes and dienes.

Allene Systems: The addition of radicals to allenes is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The site of radical attack on the allene (terminal vs. central carbon) is a key aspect of these reactions. illinois.edu Intermolecular radical additions to allenes have been used to synthesize a variety of complex molecules. nih.govacs.org Intramolecular radical additions, or cyclizations, onto allenes are also valuable transformations. illinois.edu

Diene Systems: Conjugated dienes readily undergo radical addition reactions. lumenlearning.comlibretexts.org These reactions often proceed via 1,4-addition, leading to the formation of a more stable product. lumenlearning.com The radical cation induced Diels-Alder reaction is another example of a radical-mediated transformation involving dienes. doaj.org

The general mechanism for radical addition to a conjugated diene involves the initial attack of the radical to form a resonance-stabilized allylic radical, which then reacts further. lumenlearning.com

Control of Regioselectivity and Stereoselectivity in Radical Reactions

Controlling the regioselectivity and stereoselectivity of radical additions is a central challenge and an area of active research. acs.orgnumberanalytics.comrsc.org

Regioselectivity: In radical additions to allenes, the regioselectivity (i.e., which carbon atom of the allene is attacked) is influenced by several factors:

The nature of the radical: Different radicals can exhibit different preferences for attacking the terminal or central carbon of the allene. For instance, trifluoromethyl radicals often add to the terminal carbon, while other radicals may favor the central carbon. nih.govillinois.edu

Allene substitution pattern: The substituents on the allene play a crucial role in directing the incoming radical. nih.govacs.orgillinois.edu

Reaction conditions: Temperature and the presence of catalysts can influence the regiochemical outcome. nih.gov For example, in the radical addition of HBr to propadiene, lower temperatures favor terminal attack. nih.gov

Stereoselectivity: Achieving stereocontrol in radical reactions is also a significant goal. rsc.org In radical additions to allenes, the stereochemistry of the resulting double bond can often be controlled. nih.gov For example, the presence of carbonyl-containing substituents on the allene can lead to the exclusive formation of the E-isomer. nih.gov The development of chiral catalysts is an emerging trend aimed at inducing asymmetry in allene reactions. numberanalytics.com

Interactive Data Table: Factors Influencing Regioselectivity in Radical Additions to Allenes

| Attacking Radical | Allene Substituent Pattern | Reaction Conditions | Predominant Regioselectivity |

| Chlorine (Cl•) | Propadiene | High Temperature (>800 K) | Central Carbon Attack |

| Bromine (Br•) | Propadiene | Lower Temperature, Excess HBr | Terminal Carbon Attack |

| Perfluoroalkyl (R_F•) | Various substituted allenes | Photoinduced | Terminal Carbon Attack |

| Trifluoromethyl (CF₃•) | Aryl or heteroatom-substituted allenes | Cu(I)/Togni II | Central Carbon Attack |

| Trifluoromethyl (CF₃•) | Aryl allenes | Umemoto/Ru(II) or Langlois/Ag(I) | Central Carbon Attack |

| Nitro (NO₂•) | Most substrates | General | Central Carbon Attack |

| Sulfonyl (RSO₂•) | Unhindered allenes | General | Terminal Carbon Attack |

Transition Metal-Catalyzed Reactions

Transition metals are pivotal in activating diazonium compounds and allenes, enabling a wide array of synthetic transformations. The unique electronic properties of metals like gold, silver, palladium, and copper allow for controlled bond formations and rearrangements that are otherwise challenging.

Gold Catalysis in Allene Diazonium Activation

Gold catalysts are renowned for their ability to activate alkynes and allenes under mild conditions through π-acid catalysis. nsf.govresearchgate.net In the context of a molecule like this compound, gold catalysis could facilitate transformations involving both the allene and diazonium functionalities. Research has shown that gold(I) complexes can catalyze the decomposition of diazo compounds to form gold-carbene intermediates, which are key species in a multitude of reactions including cyclopropanations and C-H functionalization. rsc.org

Furthermore, gold catalysis can be involved in redox cycles where diazonium salts act as oxidants. For instance, in certain alkyne functionalizations, a vinyl-gold(III) intermediate, formed after nucleophilic addition to a gold-activated alkyne, can react with a diazonium salt. nsf.gov This suggests a potential pathway where the allene moiety of this compound could be activated by a gold catalyst, followed by an intramolecular or intermolecular reaction involving the diazonium group. Base-assisted diazonium activation has been identified as an effective method to achieve gold oxidation, which could be applicable in reactions with this substrate. nsf.gov

Table 1: Representative Gold-Catalyzed Reactions of Diazonium Salts

| Entry | Diazonium Salt | Catalyst | Conditions | Product Type | Yield | Reference |

| 1 | Aryldiazonium Salt | Cy₃PAuCl | Li₂CO₃, 40 °C | Arylhydrazone | up to 94% | nsf.gov |

| 2 | Ethyl diazoacetate | Gold Complex | Benzaldehyde | β-keto ester | - | rsc.org |

| 3 | Diazooxindole | Chiral Gold Complex | Olefin | Spirocyclopropyl oxindole | up to 99% | rsc.org |

Silver Catalysis: Annulation and Vinylogous Fluorination Reactions

Silver catalysis is particularly relevant for fluorinated substrates. Studies on the silver-catalyzed reactions of vinyldiazoacetates have demonstrated selective vinylogous fluorination to produce γ-fluoro-α,β-unsaturated carbonyls. This reactivity highlights the ability of silver catalysts to direct reactions to a position vinylogously related to the carbene center. Given the structure of this compound, a silver-catalyzed reaction could potentially lead to further selective fluorination or other functionalizations at the γ-position of the butadienyl system.

The mechanism often involves the formation of a silver-stabilized vinylcarbene, which then displays electrophilic reactivity at the vinylogous position. This type of transformation has been successfully applied to complex molecules, indicating its potential for late-stage functionalization.

Palladium Catalysis: Cross-Coupling and Allene Synthesis via β-Hydrogen Elimination

Palladium catalysis offers a powerful toolkit for C-C bond formation, and its application to diazonium salts is well-established. psu.edu Aryl diazonium salts readily undergo oxidative addition to Pd(0) complexes, initiating cross-coupling cycles. psu.edu For a substrate like this compound, palladium could catalyze cross-coupling reactions at the diazonium carbon.

Alternatively, palladium-catalyzed reactions involving diazo compounds can lead to the formation of palladium-carbene intermediates. These intermediates can undergo migratory insertion and subsequent β-hydride elimination to furnish dienes. This pathway is a known strategy for the synthesis of 1,3-diene compounds from vinyl boronic acids and cyclic α-diazocarbonyl compounds. The β-hydride elimination step is crucial and can be controlled to achieve specific outcomes, including the synthesis of unsymmetrical ureas from aryl chlorides and sodium cyanate. nih.gov The presence of the allene moiety in this compound provides a unique scaffold for such palladium-catalyzed transformations, potentially leading to complex polyunsaturated systems.

Copper Catalysis: Allene Formation via Diazoalkanes and Terminal Alkynes

Copper catalysis is frequently used in reactions involving diazo compounds and alkynes. A notable application is the enantioselective β-fluoride elimination from alkenyl copper intermediates to generate axially chiral fluoroallenes. nih.gov This process involves the discrimination of enantiotopic fluorides to establish an axial stereocenter. nih.gov The mechanism is thought to proceed via a syn-β-fluoride elimination pathway from an alkenyl copper species. nih.gov

Given that this compound already contains a fluoroallene backbone, copper catalysis could be employed to engage the diazonium functionality in further transformations. Copper-catalyzed reactions are known to facilitate the formation of allenes, for example, through the silylation of propargylic difluorides. nih.gov This suggests that copper catalysts could mediate reactions that either preserve or further functionalize the existing fluoroallene structure.

Photoinduced and Electrochemical Reactivity

Visible light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the activation of stable molecules under mild conditions. mdpi.comnih.gov This approach is particularly effective for transformations involving diazonium salts.

Visible Light Photoredox Catalysis in Diazonium/Allene Transformations

Visible light photoredox catalysis is a prime method for activating diazonium salts. mdpi.comnih.gov Upon irradiation with visible light, a photocatalyst (often a ruthenium or iridium complex, or an organic dye like Eosin Y) reaches an excited state. nih.govnih.govrsc.org This excited state is a potent single-electron transfer (SET) agent that can reduce an aryldiazonium salt to generate a highly reactive aryl radical, with concomitant release of dinitrogen. nih.gov

This strategy has been widely used for arylation reactions and for C-N bond formation. nih.gov In the context of this compound, photoredox activation would generate a fluorinated butadienyl radical. This radical intermediate could then participate in a variety of subsequent reactions, such as addition to alkenes or C-H functionalization of arenes, to build molecular complexity. The mild, metal-free conditions often associated with organo-photocatalysis make this an attractive approach for complex molecule synthesis. nih.govrsc.org The combination of photocatalysis with other catalytic cycles can lead to novel tandem reactions, further expanding the synthetic utility of substrates like this compound. mdpi.comsemanticscholar.org

Table 2: Examples of Photoredox-Catalyzed Reactions of Diazonium Salts

| Entry | Substrates | Photocatalyst | Conditions | Product | Yield | Reference |

| 1 | Aryldiazonium salt, 1,3-dione | Eosin Y | Visible Light, H₂O/MeCN | Diazenylated dione | up to 98% | nih.gov |

| 2 | Aryldiazonium salt, Cinnamic acid | None (photochemical) | Aqueous medium | 1,2-Diaza-1,3-diene | up to 81% | nih.gov |

| 3 | Indazole, CF₃SO₂Na | Methylene blue | Visible Light | C3-Trifluoromethylated indazole | up to 83% | mdpi.com |

Scientific Information on "this compound" Currently Unavailable

Despite a comprehensive search of available scientific literature and chemical databases, no specific information has been found regarding the chemical compound "this compound."

This includes a lack of data pertaining to its reactivity, mechanistic investigations, electronically driven dediazoniation processes, or its nucleophilic and electrophilic reactivity profiles. Consequently, the generation of a detailed scientific article as requested is not possible at this time.

The search for information encompassed related chemical classes and reactions, including the fluorination of allenes, the general reactivity of diazonium salts, and the synthesis of substituted dienes. While these broader topics are well-documented, the specific compound of interest, this compound, does not appear in the reviewed literature.

Therefore, the following sections of the proposed article outline cannot be addressed due to the absence of relevant research findings:

Nucleophilic and Electrophilic Reactivity Profiles

Electrophilic Activation of Allene Systems with Fluorinating Agents

Further research and synthesis of this specific compound would be required to determine its chemical properties and reactivity. Without such foundational research, any discussion would be purely speculative and would not meet the standards of a scientifically accurate article.

A table of compounds, as requested, cannot be generated as no related compounds were identified in the context of the target molecule's synthesis or reactivity.

Applications in the Synthesis of Complex Fluorinated Allene and Diene Scaffolds

Construction of Fluorinated Allene (B1206475) Derivatives

The synthesis of fluorinated allenes is a key area of organofluorine chemistry, as these structures serve as versatile building blocks for more complex molecules. nih.gov The introduction of fluorine can significantly alter the properties of organic compounds, and allenes provide a unique linear scaffold for further chemical transformations. researchgate.net Diazonium precursors offer a potential pathway to these valuable motifs.

The functionalization of unsaturated systems is a cornerstone of modern synthetic chemistry. While the 1,2-difunctionalization of alkenes is a well-established field, achieving functionalization at more distant positions often requires specialized substrates with directing groups. researchgate.net However, recent methodologies have enabled the trifunctionalization of simple unsaturated precursors like 1,3-enynes to generate highly substituted allenes.

One notable metal-free approach involves the reaction of 1,3-enynes with N-fluorobenzenesulfonimide (NFSI), which serves as both a fluorine and an amino group source. This method facilitates a regioselective trifunctionalization through the formation of two C-F bonds and the concomitant introduction of an amino group, yielding difluoromethylated allenes. nih.govresearchgate.net Mechanistic studies suggest a two-step pathway, initiated by electrophilic fluorination of the enyne. nih.gov This strategy showcases the potential for creating polyfunctional allene structures from simple starting materials. The synthetic utility is further demonstrated by the transformation of these difluoromethylated allenes into other valuable compounds, such as vinyl iodides and multisubstituted 3,6-dihydro-2H-pyrans. researchgate.net

Table 1: Selected Examples of Difluoromethylated Allenes from Trifunctionalization of 1,3-Enynes

| 1,3-Enyne Reactant | Product | Yield (%) |

| 4-phenylbut-1-en-3-yne | N,N-bis(phenylsulfonyl)-1-(difluoromethyl)-4-phenylbuta-1,2-dien-1-amine | 75% |

| 4-(4-chlorophenyl)but-1-en-3-yne | 1-(difluoromethyl)-4-(4-chlorophenyl)-N,N-bis(phenylsulfonyl)buta-1,2-dien-1-amine | 78% |

| 4-(p-tolyl)but-1-en-3-yne | 1-(difluoromethyl)-4-(p-tolyl)-N,N-bis(phenylsulfonyl)buta-1,2-dien-1-amine | 72% |

| 4-(thiophen-2-yl)but-1-en-3-yne | 1-(difluoromethyl)-N,N-bis(phenylsulfonyl)-4-(thiophen-2-yl)buta-1,2-dien-1-amine | 65% |

| Data sourced from research on the metal-free synthesis of difluoromethylated allenes via regioselective trifunctionalization of 1,3-enynes. nih.govresearchgate.net |

The control of stereochemistry is paramount in the synthesis of bioactive molecules, as the biological activity of a compound is often dependent on its specific stereoisomeric form. psu.edunih.gov Developing methods for the highly enantio- and diastereoselective synthesis of fluoro-organic compounds, especially those with adjacent stereocenters, remains a significant synthetic challenge. nih.gov

Catalytic, stereoselective strategies are crucial for accessing these complex molecules. For instance, a nickel-hydride catalyzed hydroalkylation of fluoroalkenes has been developed to create fluorinated motifs with two adjacent chiral centers in high yields and excellent stereoselectivities. nih.gov This method avoids the need for pre-installed directing groups and can generate one of four possible stereoisomers with high control. nih.gov

In a different approach, the stereoselective synthesis of (E)-β-fluoroalkenyliodonium salts has been achieved by reacting alk-1-ynes with p-iodotoluene difluoride. psu.edu These iodonium (B1229267) salts are valuable synthons for creating stereodefined fluoroalkenes. Furthermore, catalytic methods for the diastereodivergent and enantioselective synthesis of homoallylic alcohols bearing a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom have been introduced. nih.gov These advanced strategies highlight the ongoing development of sophisticated catalytic systems to control the absolute and relative stereochemistry of fluorinated compounds, a principle directly applicable to the synthesis of chiral fluoroallenes from precursors like 3-Fluorobuta-1,2-diene-1-diazonium.

Formation of Fluorinated 1,3-Dienes and Related Conjugated Systems

Fluorinated 1,3-dienes are important structural motifs and versatile intermediates in organic synthesis. researchgate.net The derivatization of allene diazonium precursors and strategic ring-opening reactions represent viable pathways to access these conjugated systems.

Ring-opening reactions of strained carbocyclic systems, such as cyclopropanes, provide a powerful method for generating functionalized acyclic structures. nih.govnih.gov The high ring strain of the cyclopropane (B1198618) skeleton makes it susceptible to cleavage under various conditions, including reactions with electrophiles or radicals. nih.govrsc.org This reactivity can be harnessed to construct linear, unsaturated systems.

For example, the electrophilic ring-opening of 1,1-disubstituted cyclopropanes mediated by iodonium reagents can lead to 1,3-difluorination and 1,3-oxyfluorination products with high regioselectivity. rsc.org Similarly, diastereoselective ring-opening of non-donor-acceptor cyclopropanes via intramolecular Friedel-Crafts alkylation has been shown to proceed with a selective bond cleavage and retention of configuration. nih.gov While not directly producing fluorobutadienes from an allenic diazonium salt, these methodologies establish that controlled ring-opening is a valid strategy for creating 1,3-difunctionalized products. Applying this logic, a suitably substituted cyclopropane precursor could undergo a fluorinative ring-opening to yield a fluorinated butadiene scaffold.

Diazonium salts are well-established as versatile reagents in organic synthesis, capable of generating aryl radicals or acting as powerful leaving groups. nih.govyoutube.com The reactivity of diazonium salts has been exploited in the synthesis of 1,2-diaza-1,3-dienes. In an unexpected discovery, the reaction of cinnamic acids with diazonium salts derived from anilines led directly to the formation of 1,2-diaza-1,3-dienes instead of the anticipated diazo-coupling products. nih.govrsc.org

Furthermore, palladium-catalyzed three-component reactions involving allenes, aryl iodides, and diazo compounds have emerged as a powerful method for constructing substituted 1,3-dienes. researchgate.net In this process, key steps are believed to be the carbopalladation of the allene followed by a palladium carbene migratory insertion. researchgate.net This demonstrates a direct pathway from an allene and a diazo-type precursor to a complex diene architecture. Such a strategy could be adapted for a precursor like this compound to participate in multicomponent reactions, thereby assembling fluorinated diene systems efficiently.

Table 2: Synthesis of 1,2-Diaza-1,3-dienes from Cinnamic Acids and Diazonium Salts

| Cinnamic Acid | Aniline Precursor | Product |

| p-Coumaric acid | Aniline | 3-(4-hydroxyphenyl)-1-phenyl-1,2-diaza-1,3-butadiene |

| Caffeic acid | Aniline | 3-(3,4-dihydroxyphenyl)-1-phenyl-1,2-diaza-1,3-butadiene |

| Ferulic acid | Aniline | 3-(4-hydroxy-3-methoxyphenyl)-1-phenyl-1,2-diaza-1,3-butadiene |

| p-Coumaric acid | 4-Fluoroaniline | 1-(4-fluorophenyl)-3-(4-hydroxyphenyl)-1,2-diaza-1,3-butadiene |

| Data sourced from research on the synthesis of 1,2-diaza-1,3-dienes. nih.govrsc.org |

Expanding the Scope of Fluorine Introduction into Unsaturated Systems

The introduction of fluorine into organic molecules is a powerful strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov Consequently, the development of novel reagents and methods to achieve fluorination is of paramount importance. Reagents like this compound represent a frontier in this field, offering a potential gateway to complex fluorinated scaffolds.

Recent innovations continue to expand the toolbox for C–F bond formation. For example, I(I)/I(III) catalysis has enabled the regioselective fluorination of allenes to produce valuable tertiary propargylic fluorides. nih.gov This method demonstrates high functional group tolerance and can even be extended to achieve enantioselective transformations using chiral catalysts. nih.gov Beyond small-molecule synthesis, synthetic biology approaches are being explored to expand fluorine chemistry. Engineered polyketide synthase pathways have been constructed to incorporate fluoroacetate, a simple biogenic organofluorine, into complex natural product backbones. nih.gov These results highlight the vast potential for creating novel fluorinated molecules by combining the principles of synthetic chemistry with biological systems. nih.gov The development and application of highly functionalized, reactive intermediates like fluorinated allenic diazonium salts will be critical to continuing this expansion and accessing the next generation of advanced fluorine-containing compounds.

Development of Novel Fluorination Methodologies Utilizing Diazonium Intermediates

The use of diazonium salts as precursors for fluorination is a classic strategy, most notably embodied in the Balz-Schiemann reaction for aromatic compounds. researchgate.net Modern advancements seek to extend this powerful transformation to more complex and delicate aliphatic systems, such as fluorinated allenes and dienes. A methodology centered on a transient intermediate like this compound would represent a significant evolution in this field, merging diazonium chemistry with the synthesis of highly specialized fluorinated structures.

The development of such a methodology hinges on the in situ generation of the allenic diazonium salt from a suitable precursor, such as a 1-amino-3-fluorobuta-1,2-diene. This process would be analogous to the diazotization of anilines or other primary amines. researchgate.netresearchgate.net Once formed, the highly reactive diazonium intermediate would serve as an exceptional leaving group (N₂), facilitating the introduction of a fluoride (B91410) ion.

Research into related areas supports the viability of this approach. For instance, fluorination methodologies have been developed that rely on the generation of reactive intermediates that are subsequently trapped by a fluoride source. researchgate.net Furthermore, one-pot procedures that avoid the isolation of hazardous diazonium salts have been successfully developed for aromatic systems, a concept that could be adapted for unsaturated aliphatic chains. researchgate.net The key challenge lies in controlling the stability and reactivity of the non-aromatic diazonium species, which is far more transient than its aryl counterpart.

Modern catalytic systems offer a potential solution. For example, copper-mediated fluoro-deamination reactions, analogous to the Sandmeyer reaction, have been developed to convert anilines directly into aryl fluorides, sometimes obviating the need for pre-formed, isolated diazonium salts. acs.org A similar transition-metal-catalyzed approach could hypothetically be applied to an amino-fluoro-allene, where the metal center mediates the diazotization and subsequent C-F bond formation, providing a pathway to complex fluorinated allenes and dienes.

Table 1: Conceptual Parameters for In Situ Generation and Fluorination via an Allenic Diazonium Intermediate

| Parameter | Condition/Reagent | Rationale |

| Precursor | 1-Amino-3-fluorobuta-1,2-diene | Provides the carbon skeleton and the primary amine for diazotization. |

| Diazotizing Agent | tert-Butyl nitrite, NaNO₂/H⁺ | Standard reagents for converting primary amines to diazonium salts. researchgate.net |

| Fluoride Source | HF-Pyridine, CsF, TBAF (anhydrous) | Provides the nucleophilic fluoride for substitution. Anhydrous sources are crucial to prevent side reactions. researchgate.net |

| Catalyst (optional) | Cu(I) salts, Pd complexes | May facilitate the decomposition of the diazonium intermediate and C-F bond formation, improving yield and selectivity. acs.org |

| Solvent | Acetonitrile, Dichloromethane | Aprotic organic solvents to maintain the reactivity of the fluoride source and stabilize the intermediate. researchgate.net |

| Temperature | -20 °C to 0 °C | Low temperatures are critical to control the stability of the highly reactive and potentially explosive aliphatic diazonium intermediate. |

Controlled Carbon-Fluorine Bond Formation at Specific Positions of Unsaturated Chains

A primary advantage of a synthetic strategy proceeding through a this compound intermediate is the inherent control over the position of the newly formed carbon-fluorine bond. The regioselectivity of the fluorination is dictated by the initial placement of the amino group on the precursor molecule. By synthesizing a precursor with an amino group at the C-1 position of the buta-1,2-diene chain, the subsequent diazotization and displacement sequence ensures that the new fluorine atom is installed exclusively at that same C-1 position.

This method provides a powerful tool for constructing complex molecules where precise substitution is paramount. The challenge in the selective fluorination of unsaturated systems like allenes often lies in controlling which of the multiple reactive sites is functionalized. researchgate.net Direct electrophilic fluorination of an allene, for example, can lead to a mixture of regioisomers. researchgate.net A diazonium-based strategy circumvents this issue by transforming a pre-existing functional group (the amine) into the C-F bond, rather than relying on the inherent electronic preferences of the unsaturated system.

Synthesis of Precursor: A 1-amino-3-fluorobuta-1,2-diene is synthesized, establishing the positions of the existing fluorine and the future C-N bond.

Diazotization: The amine is converted in situ to a diazonium salt at the C-1 position.

Fluoro-dediazoniation: The N₂ group is displaced by a fluoride nucleophile, yielding a 1,3-difluorobuta-1,2-diene. The fluorine at C-3 remains untouched, while a new C-F bond is formed specifically at C-1.

This level of control is critical for accessing complex scaffolds, such as axially chiral fluoroallenes or polyfluorinated dienes, where the specific location of each fluorine atom governs the molecule's ultimate properties and function. nih.govnih.gov While methods exist for creating tertiary C-F bonds, accessing them at positions remote from other activating functional groups remains a challenge. nih.gov A diazonium-based strategy offers a potential solution, as the position of fluorination is determined by the synthetic placement of an amine, not by proximity to another group.

Table 2: Research Findings on Regiocontrolled Fluorination of Unsaturated Systems

| Method | Substrate Type | Regiochemical Control | Findings/Mechanism | Citation |

| I(I)/I(III) Catalysis | Unactivated Allenes | Highly regioselective | Catalytic generation of a reactive iodine(III) species enables fluorination at the central carbon to form propargyl fluorides. | researchgate.net |

| Copper-Catalyzed β-Fluoride Elimination | Propargylic Difluorides | Forms tetrasubstituted monofluoroallenes | An alkenyl copper intermediate undergoes enantioselective β-fluoride elimination to generate axially chiral allenes. | nih.gov |

| Nucleophilic Addition to Enynes | 2-Trifluoromethyl-1,3-enynes | Divergent based on nucleophile | Different carbon nucleophiles lead to various fluorinated allenes, alkenes, and enynes through regioselective addition. | nih.govfigshare.com |

| Fluoro-deamination (Sandmeyer-type) | Aromatic Amines | Positionally defined by the amine | A Cu-mediated reaction converts anilines to aryl fluorides, demonstrating precise C-F bond formation based on precursor structure. | acs.org |

Computational and Theoretical Insights into 3 Fluorobuta 1,2 Diene 1 Diazonium Chemistry

Electronic Structure and Bonding Analysis

Quantum chemical calculations are indispensable for dissecting the complex electronic landscape of 3-Fluorobuta-1,2-diene-1-diazonium. A detailed analysis of its molecular orbitals, charge distribution, and bonding characteristics is fundamental to understanding its stability and reactivity.

The allene (B1206475) fragment, characterized by its cumulated double bonds, possesses a unique electronic structure. The central carbon is sp-hybridized, while the two terminal carbons are sp²-hybridized. This arrangement results in two perpendicular π systems, a feature that governs the molecule's geometry and reactivity. vedantu.comoregonstate.edu Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can precisely model these orbitals and their energies. rsc.orgnih.gov

The diazonium group (-N₂⁺) is a powerful electron-withdrawing group and an excellent leaving group. Quantum chemical calculations can quantify the extent of the positive charge localization on the nitrogen atoms and the adjacent carbon, C1. This charge distribution is critical in determining the molecule's susceptibility to nucleophilic attack and its propensity to undergo dediazoniation.

Illustrative Calculated Properties of Parent Buta-1,2-diene-1-diazonium

| Property | Value | Method |

|---|---|---|

| C=C=C Bond Angle | ~170° | DFT/B3LYP |

| C-N Bond Length | ~1.35 Å | DFT/B3LYP |

| N≡N Bond Length | ~1.10 Å | DFT/B3LYP |

| Mulliken Charge on C1 | +0.25 | DFT/B3LYP |

| Mulliken Charge on Nα | +0.45 | DFT/B3LYP |

This table presents hypothetical, yet plausible, data for the non-fluorinated analogue for illustrative purposes.

The introduction of a fluorine atom at the C3 position significantly perturbs the electronic structure of the butadienyl system. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). wikipedia.org This effect is expected to decrease the electron density along the carbon backbone. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can precisely map these electronic shifts. rsc.org

This inductive withdrawal by fluorine can have several consequences:

Increased Acidity: The protons on the carbon backbone may become more acidic.

Modified Reactivity: The electron-deficient nature of the allene could alter its reactivity towards nucleophiles and electrophiles. The fluorine atom's presence can influence the regioselectivity of addition reactions. nih.gov

Mechanistic Pathway Elucidation through Quantum Chemical Calculations

One of the most significant contributions of computational chemistry is its ability to map out entire reaction mechanisms, identifying key transition states and intermediates that are often fleeting and difficult to detect experimentally.

For any proposed reaction of this compound, such as cyclization or nucleophilic substitution, computational methods can locate the corresponding transition state structures. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. researchgate.net This allows for a quantitative comparison of different possible reaction pathways, predicting which will be kinetically favored. For instance, in related allene cyclizations, computational studies have been crucial in distinguishing between concerted and stepwise mechanisms. nih.govacs.org

Illustrative Calculated Energy Barriers for a Hypothetical Cyclization Reaction

| Reaction Pathway | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Concerted [4+2] Cycloaddition | 25.8 | DFT (M06-2X) |

This table presents hypothetical data to illustrate the type of information obtained from such calculations.

The decomposition of diazonium salts is well-known to proceed through highly reactive intermediates. acs.orgnumberanalytics.com In the case of this compound, the loss of dinitrogen (N₂) could potentially generate a highly unstable vinyl cation. oregonstate.edu Vinyl cations are carbocations where the positive charge resides on a double-bonded carbon, making them inherently unstable. libretexts.org Computational studies are essential to assess the feasibility of forming such an intermediate and to characterize its structure and stability. wikipedia.orgresearchgate.netbartleby.com

Alternatively, the decomposition could proceed via a radical mechanism, forming a vinyl radical. nih.govresearchgate.netbohrium.com Quantum chemical calculations can model the spin density distribution in such a radical intermediate, providing insights into its reactivity and potential for subsequent radical-mediated transformations. The presence of the allene functionality introduces further possibilities for intramolecular reactions of these intermediates.

Prediction of Reactivity and Selectivity

By combining the insights from electronic structure analysis and mechanistic studies, computational chemistry can offer powerful predictions about the reactivity and selectivity of this compound.

For example, in a potential cycloaddition reaction, computational modeling can predict the preferred regiochemistry and stereochemistry of the product. mdpi.com This is achieved by comparing the activation energies of the different possible pathways leading to various isomers. Factors such as steric hindrance and orbital overlap, which can be quantified computationally, play a crucial role in determining the selectivity.

Furthermore, frontier molecular orbital (FMO) theory, when applied within a computational framework, can rationalize and predict the outcomes of pericyclic reactions. The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound and a potential reaction partner can indicate whether a reaction is thermally or photochemically allowed and which stereochemical outcome is favored.

In essence, computational and theoretical chemistry provide a vital, predictive framework for navigating the complex and potentially rich chemistry of novel compounds like this compound, guiding future synthetic efforts and deepening our fundamental understanding of chemical reactivity.

Hypothetical Computational Models for Regioselectivity and Stereoselectivity

Should research into this compound commence, computational chemistry, particularly Density Functional Theory (DFT), would be an indispensable tool for predicting its reactivity. DFT calculations are frequently used to explore the potential energy surfaces of reactions involving complex molecules. nih.govresearchgate.net

For a molecule like this compound, key areas of investigation would likely include:

Electrophilicity and Nucleophilicity: Computational models can determine the electrophilic and nucleophilic centers within the molecule. The diazonium group is a powerful electron-withdrawing group, rendering the adjacent carbons highly electrophilic. The fluorine atom and the allene structure would modulate this reactivity. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. mdpi.com

Reaction Pathways: In potential reactions, such as cycloadditions or nucleophilic attacks, DFT could be used to model the transition states. researchgate.net The calculated energy barriers for different pathways would allow predictions about the regioselectivity (which part of the molecule reacts) and stereoselectivity (the 3D arrangement of the product). For instance, in a hypothetical reaction with a nucleophile, calculations would explore whether the attack occurs at the carbon bearing the diazonium group or at another position in the butadienyl system.

Influence of the Fluorine Atom: The presence of a fluorine atom is known to significantly alter the electronic properties and reactivity of a molecule. nih.govresearchgate.net Computational studies would be essential to quantify the inductive and steric effects of the fluorine substituent on the stability of intermediates and transition states, thereby influencing the selectivity of potential reactions.

A hypothetical data table illustrating the type of information that could be generated from such computational studies is presented below.

| Hypothetical Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product | Predicted Selectivity |

| Nucleophilic attack at C1 | ΔG‡ = 15.2 | 1-substituted product | Regioselective |

| Nucleophilic attack at C3 | ΔG‡ = 25.8 | 3-substituted product | Minor product |

| [3+2] Cycloaddition | ΔG‡ = 18.5 | Chiral heterocyclic product | Potentially stereoselective |

This table is purely illustrative and not based on actual experimental or computational data for this compound.

Hypothetical Rational Design of New Transformations based on Theoretical Predictions

Based on the insights from the hypothetical computational models described above, chemists could rationally design new synthetic transformations.

Targeted Synthesis: If computational models predicted a high degree of regioselectivity for nucleophilic attack at a specific carbon, this could be exploited to synthesize complex molecules with high precision. For example, if the carbon atom adjacent to the diazonium group is highly electrophilic, it could be a target for a wide range of carbon and heteroatom nucleophiles.

Catalyst Design: Theoretical predictions could guide the selection or design of catalysts to control the stereoselectivity of reactions. For instance, in a potential enantioselective transformation, computational docking studies could be used to design a chiral catalyst that preferentially facilitates the formation of one enantiomer over the other. Copper-catalyzed reactions are common for allene synthesis and could be a starting point for such theoretical investigations. nih.gov

Exploring Novel Reactivity: The unique combination of a fluorinated allene and a diazonium salt might lead to novel reaction pathways. Theoretical studies could uncover unprecedented cyclization or rearrangement reactions, opening up new avenues in synthetic organic chemistry. The high reactivity of diazonium salts as radical precursors could also be explored computationally in the context of photoredox catalysis. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can the synthesis of 3-Fluorobuta-1,2-diene-1-diazonium be optimized for yield and purity?

- Methodological Answer : Synthesis optimization requires a factorial experimental design to test variables such as temperature, solvent polarity, and catalyst concentration. For example, pre-experimental screening (e.g., Taguchi methods) can identify critical parameters . Purification techniques like column chromatography or recrystallization should be validated via NMR and mass spectrometry (MS) to confirm structural integrity .

Q. What spectroscopic techniques are most effective in characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves electronic environments and fluorine coupling patterns. Infrared (IR) spectroscopy identifies diazonium and allene functional groups. High-resolution MS confirms molecular weight and isotopic patterns. Cross-validation with computational methods (e.g., DFT) ensures spectral assignments align with theoretical predictions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its diazonium group’s instability, use explosion-proof equipment, inert atmospheres (e.g., argon), and cold storage (−20°C). Safety Data Sheets (SDS) recommend PPE (gloves, goggles) and fume hoods. Small-scale pilot reactions should precede larger syntheses to assess decomposition risks .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound with nucleophiles be resolved?

- Methodological Answer : Contradictions may arise from solvent effects or competing reaction pathways. Use kinetic studies (e.g., stopped-flow spectroscopy) to monitor intermediate formation. Compare results across solvents (polar aprotic vs. protic) and employ multivariate analysis to isolate variables. Replicate experiments under standardized conditions to verify reproducibility .

Q. What computational methods predict the stability and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies and frontier molecular orbitals to assess stability. Molecular Dynamics (MD) simulations model thermal decomposition pathways. Coupling these with experimental DSC/TGA data validates computational predictions. AI-driven tools (e.g., COMSOL Multiphysics) can automate parameter optimization .

Q. How do electronic effects influence the regioselectivity of cycloaddition reactions involving this compound?

- Methodological Answer : The fluorine atom’s electron-withdrawing effect polarizes the allene system, directing nucleophilic attack. Use Hammett constants to quantify electronic contributions. Competitive experiments with substituted analogs (e.g., chloro vs. trifluoromethyl groups) isolate electronic vs. steric effects. Theoretical frameworks like Frontier Molecular Orbital (FMO) theory rationalize regioselectivity .

Q. What strategies integrate experimental and computational data to elucidate reaction mechanisms?

- Methodological Answer : Combine kinetic isotope effects (KIE) with DFT-derived transition states to validate mechanisms. Bayesian statistics can reconcile discrepancies between experimental rates and simulated activation energies. Hybrid datasets (e.g., spectroscopic + computational) require conceptual frameworks addressing multidimensionality, as in linked survey-digital trace methodologies .

Data Analysis and Theoretical Frameworks

Q. How to design experiments investigating the photolytic decomposition of this compound?

- Methodological Answer : Use a pre-test/post-test control group design. Expose samples to UV light at varying wavelengths and intensities, with dark controls. Monitor decomposition via HPLC-UV and GC-MS. Theoretical frameworks should link photolysis rates to quantum yield calculations, guided by prior studies on diazonium photochemistry .

Q. What statistical approaches address variability in spectroscopic measurements of unstable intermediates?

- Methodological Answer : Apply mixed-effects models to account for instrument-specific variability. Principal Component Analysis (PCA) reduces noise in spectral datasets. Bootstrapping methods estimate confidence intervals for degradation kinetics. Ensure reproducibility by calibrating instruments with certified reference materials .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.